4-(5-nitro-2-furoyl)morpholine
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Overview
Description
4-(5-nitro-2-furoyl)morpholine is an organic compound with the molecular formula C9H10N2O5 It is a derivative of morpholine, featuring a furan ring substituted with a nitro group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-nitro-2-furoyl)morpholine typically involves the reaction of 5-nitro-2-furoic acid with morpholine. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the desired product. The reaction can be represented as follows:
5-nitro-2-furoic acid+morpholine→this compound+water
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The process would be optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-nitro-2-furoyl)morpholine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The furan ring can be oxidized to form different derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 4-(5-amino-2-furoyl)morpholine.
Substitution: Various substituted furan derivatives.
Oxidation: Oxidized furan derivatives.
Scientific Research Applications
4-(5-nitro-2-furoyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-nitro-2-furoyl)morpholine is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group may play a crucial role in its biological activity, potentially through redox reactions or interactions with nucleophiles.
Comparison with Similar Compounds
4-(5-nitro-2-furoyl)morpholine can be compared with other similar compounds, such as:
Morpholine: A simpler structure without the furan ring and nitro group.
5-nitro-2-furoic acid: Lacks the morpholine ring.
4-(5-amino-2-furoyl)morpholine: A reduced form of this compound.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
morpholin-4-yl-(5-nitrofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c12-9(10-3-5-15-6-4-10)7-1-2-8(16-7)11(13)14/h1-2H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWMNSOEVBHADK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192531 |
Source
|
Record name | Morpholine, 4-(5-nitro-2-furoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3929-07-5 |
Source
|
Record name | Morpholine, 4-(5-nitro-2-furoyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003929075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morpholine, 4-(5-nitro-2-furoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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